
N-(3-methoxyphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. Mocetinostat has been shown to have potential therapeutic applications in cancer treatment, as well as other diseases.
Scientific Research Applications
Synthesis and Characterization
One study detailed the synthesis and characterization of related compounds, emphasizing the utility of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides in creating pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were synthesized by reacting the mentioned precursors with hydrazine hydrate, showcasing the versatility of such compounds in generating novel heterocyclic structures. The synthesized compounds were then characterized using elemental analysis and various spectral data, including IR, MS, 1H-NMR, and 13C-NMR, highlighting their potential in drug discovery and chemical research (Hassan, Hafez, & Osman, 2014).
Biological Activity
Another study focused on the synthesis of novel compounds derived from similar structures, investigating their biological activities, particularly their anti-inflammatory and analgesic properties. This research illustrates the broad applicability of these compounds beyond their chemical interest, suggesting potential therapeutic uses. The compounds showed significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), indicating their promise as anti-inflammatory and analgesic agents. The study's findings contribute to understanding the chemical basis for the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
In a different vein, research on dihydropyrimidine derivatives highlighted the antidiabetic potential of related compounds. By synthesizing N-substituted derivatives and evaluating their in vitro antidiabetic activity, this study expanded the scientific understanding of such compounds' biological relevance. The synthesized compounds were evaluated using the α-amylase inhibition assay, underscoring the methodological approaches to discovering new antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-13(19)11(8-15-14(17)21-3)12(18)16-9-5-4-6-10(7-9)20-2/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASZCLRMLJCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SC)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

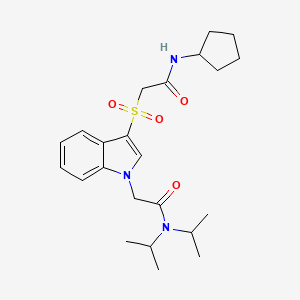
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)


![1-(methylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2696327.png)

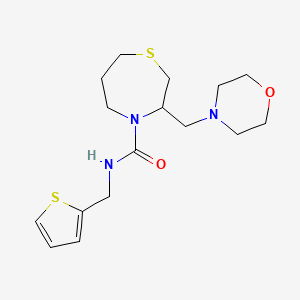

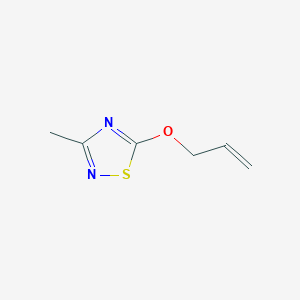
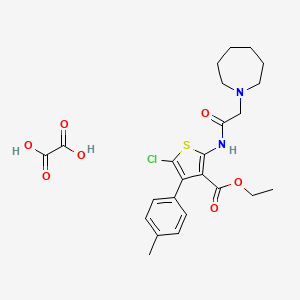
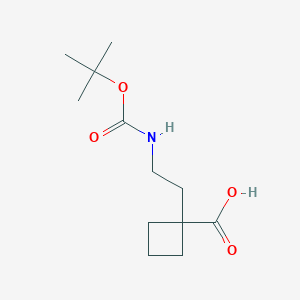
![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)